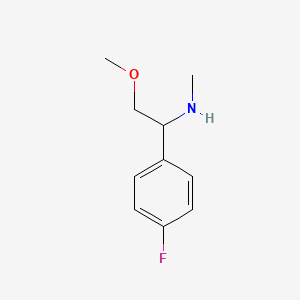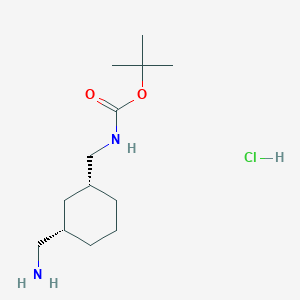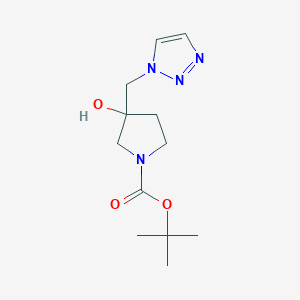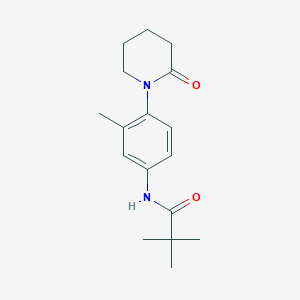
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is a compound that is structurally similar to Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in the literature . The synthesis process involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of Apixaban . The structure includes a bicyclic tetrahydropyrazolopyridinone scaffold .Chemical Reactions Analysis
“this compound” is expected to exhibit similar chemical reactions to Apixaban . Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are expected to be similar to those of Apixaban . Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans .科学的研究の応用
Metal-Free Synthesis Techniques
A study by Liu et al. (2013) highlights a metal-free synthesis technique featuring oxidative C(sp(2))-C(sp(2)) bond formation along with an exclusive 1,2-aryl migration. This approach is general and efficient for assembling a variety of 3-arylquinolin-2-one compounds, indicating potential in synthetic chemistry for creating complex molecules without the need for metal catalysts (Le‐Ping Liu et al., 2013).
Mechanistic Insights into Aryl Migration
Another significant contribution by Liu et al. (2016) involves the study of the phenyliodine bis(trifluoroacetate) (PIFA)-mediated reaction of N-arylcinnamamide to produce 3-arylquinolin-2-one derivatives. This research provides a deep understanding of the regioselectivity during the aryl migration process, which is essential for designing synthetic routes for complex organic molecules (Le‐Ping Liu et al., 2016).
Anticancer Compound Synthesis
Research on the synthesis of oxazoles from enamides via phenyliodine diacetate (PIDA)-mediated intramolecular cyclization by Zheng et al. (2012) showcases the potential of similar compounds in the development of new anticancer agents. This work emphasizes the heavy-metal-free characteristic of the oxidative carbon-oxygen bond formation process, which is crucial for the eco-friendly synthesis of pharmacologically relevant molecules (Yunhui Zheng et al., 2012).
Novel Cystic Fibrosis Therapy
Yu et al. (2008) discovered a molecule, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, with the potential to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study introduces a series of analogs and evaluates their activity, highlighting the importance of structural constraints for biological activity, which could inform the design of treatments for cystic fibrosis (G. Yu et al., 2008).
Lithiation and Ring Substitution
Smith et al. (2012) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, yielding insights into the potential for ring substitution reactions. This study could inform the development of new synthetic methodologies for complex organic molecules, demonstrating the versatility of pivalamide-containing compounds in organic synthesis (Keith Smith et al., 2012).
作用機序
Target of Action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities , but the exact interactions of this compound with its targets would need to be determined experimentally.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives are known to have diverse biological activities , suggesting they might interact with multiple pathways.
特性
IUPAC Name |
2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-13(18-16(21)17(2,3)4)8-9-14(12)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUUHSYOULYVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

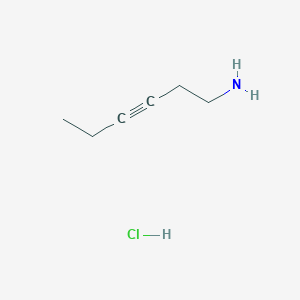
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)
![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)
![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)
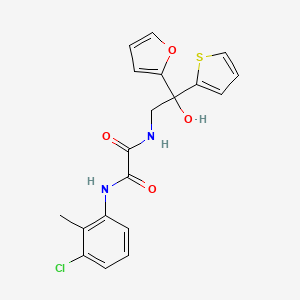
![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)
![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)
amine](/img/structure/B2978846.png)
